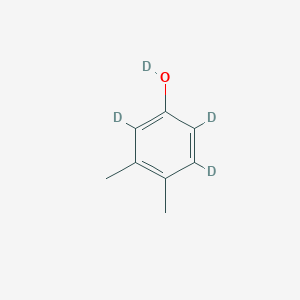

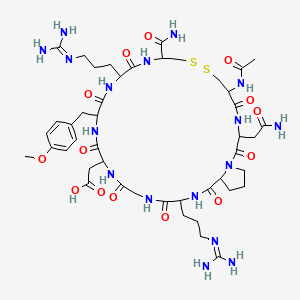

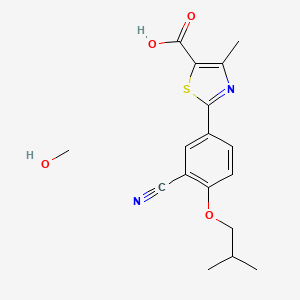

![molecular formula C12H16N5O13P3 B12302048 [[5-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12302048.png)

[[5-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le remdesivir triphosphate est le métabolite actif du remdesivir, un analogue nucléosidique utilisé pour traiter les infections à virus ARN, y compris la COVID-19. Le remdesivir a été initialement développé pour le traitement du virus Ebola, mais il a pris de l'importance pendant la pandémie de COVID-19 en raison de son activité antivirale à large spectre . Le composé agit en inhibant l'enzyme ARN polymérase ARN-dépendante, qui est cruciale pour la réplication virale .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du remdesivir triphosphate implique plusieurs étapes, en commençant par le précurseur remdesivir. Le processus comprend la formation d'un intermédiaire monophosphate nucléosidique, qui est ensuite phosphorylé pour produire la forme triphosphate . Les principaux réactifs utilisés dans ces réactions sont les phosphoramidites et les kinases nucléoside-phosphate .

Méthodes de production industrielle : La production industrielle du remdesivir triphosphate suit une voie de synthèse similaire, mais à plus grande échelle. Le processus est optimisé pour un rendement et une pureté élevés, impliquant des techniques avancées telles que la chromatographie liquide haute performance (CLHP) pour la purification .

Analyse Des Réactions Chimiques

Types de réactions : Le remdesivir triphosphate subit diverses réactions chimiques, notamment :

Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène.

Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : Implique le remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène, des réducteurs comme le borohydrure de sodium et des réactifs de substitution comme les halogénures .

Principaux produits : Les principaux produits formés à partir de ces réactions sont généralement des analogues nucléosidiques modifiés, qui conservent une activité antivirale .

4. Applications de la recherche scientifique

Le remdesivir triphosphate a une large gamme d'applications de recherche scientifique :

Médecine : Intégral dans le traitement de la COVID-19 et d'autres infections à virus ARN.

Industrie : Utilisé dans l'industrie pharmaceutique pour la production de médicaments antiviraux.

5. Mécanisme d'action

Le remdesivir triphosphate agit en imitant l'adénosine triphosphate, le substrat naturel de la synthèse de l'ARN. Il est incorporé dans la chaîne d'ARN virale naissante par l'enzyme ARN polymérase ARN-dépendante, ce qui conduit à une terminaison prématurée de la synthèse de l'ARN . Ce mécanisme arrête efficacement la réplication virale, ce qui en fait un agent antiviral puissant .

Composés similaires :

Favipiravir : Un autre analogue nucléosidique utilisé pour traiter les infections à virus ARN.

Molnupiravir : Un analogue nucléosidique avec un mécanisme d'action similaire.

Unicité : Le remdesivir triphosphate est unique en raison de son activité antivirale à large spectre et de sa capacité à inhiber un large éventail de virus ARN, notamment les coronavirus, les filovirus et les paramyxovirus . Son efficacité dans le traitement de la COVID-19 a été particulièrement remarquable .

Applications De Recherche Scientifique

Remdesivir triphosphate has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying nucleoside analogs and their interactions with enzymes.

Biology: Employed in research on viral replication mechanisms and the development of antiviral therapies.

Medicine: Integral in the treatment of COVID-19 and other RNA virus infections.

Industry: Used in the pharmaceutical industry for the production of antiviral drugs.

Mécanisme D'action

Remdesivir triphosphate acts by mimicking adenosine triphosphate, the natural substrate for RNA synthesis. It is incorporated into the nascent viral RNA chain by the RNA-dependent RNA polymerase enzyme, leading to premature termination of RNA synthesis . This mechanism effectively halts viral replication, making it a potent antiviral agent .

Comparaison Avec Des Composés Similaires

Favipiravir: Another nucleoside analog used to treat RNA virus infections.

Molnupiravir: A nucleoside analog with a similar mechanism of action.

Uniqueness: Remdesivir triphosphate is unique due to its broad-spectrum antiviral activity and its ability to inhibit a wide range of RNA viruses, including coronaviruses, filoviruses, and paramyxoviruses . Its efficacy in treating COVID-19 has been particularly noteworthy .

Propriétés

Formule moléculaire |

C12H16N5O13P3 |

|---|---|

Poids moléculaire |

531.20 g/mol |

Nom IUPAC |

[[5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C12H16N5O13P3/c13-4-12(8-2-1-6-11(14)15-5-16-17(6)8)10(19)9(18)7(28-12)3-27-32(23,24)30-33(25,26)29-31(20,21)22/h1-2,5,7,9-10,18-19H,3H2,(H,23,24)(H,25,26)(H2,14,15,16)(H2,20,21,22) |

Clé InChI |

DFVPCNAMNAPBCX-UHFFFAOYSA-N |

SMILES canonique |

C1=C2C(=NC=NN2C(=C1)C3(C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C#N)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethoxy-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B12301966.png)

![2-[3-[2-[[3-Methyl-1-oxo-1-[2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]amino]-2-oxoethyl]-2-oxoimidazolidin-1-yl]acetic acid](/img/structure/B12301982.png)

![ethyl 4-(10,10-dimethyl-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl)benzoate](/img/structure/B12301995.png)